molecular formula C18H34O2 B14500331 Nonyl 3-cyclohexylpropanoate CAS No. 63321-69-7

Nonyl 3-cyclohexylpropanoate

Cat. No.: B14500331
CAS No.: 63321-69-7
M. Wt: 282.5 g/mol
InChI Key: BYJVZVAQRQYXOH-UHFFFAOYSA-N
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Description

Nonyl 3-cyclohexylpropanoate is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 3-cyclohexylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of nonanol with 3-cyclohexylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The process involves the use of high-purity reactants and catalysts to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 3-cyclohexylpropanoic acid and nonanoic acid.

    Reduction: Nonanol and 3-cyclohexylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonyl 3-cyclohexylpropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Nonyl 3-cyclohexylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nonyl acetate: Another ester with a nonyl group, commonly used in fragrances.

    Cyclohexylpropanoate: A simpler ester without the nonyl group.

    Nonyl benzoate: An ester with a nonyl group attached to a benzoate moiety.

Uniqueness

Nonyl 3-cyclohexylpropanoate is unique due to its specific structure, which combines the nonyl group with a cyclohexylpropanoate moiety. This unique combination imparts distinct physical and chemical properties, making it valuable for specific applications in various fields.

Properties

CAS No.

63321-69-7

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

nonyl 3-cyclohexylpropanoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-11-16-20-18(19)15-14-17-12-9-8-10-13-17/h17H,2-16H2,1H3

InChI Key

BYJVZVAQRQYXOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCC1CCCCC1

Origin of Product

United States

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